GZD824 dimesylate is a novel multikinase inhibitor currently under investigation for its potential applications in cancer research. [, ] While its exact classification remains undefined in the provided literature, its primary role in scientific research revolves around its inhibitory action against specific kinases, particularly fibroblast growth factor receptors (FGFRs) and eukaryotic initiation factor 2α (eIF2α) kinase general control nonderepressible 2 (GCN2). [, ] This inhibitory activity makes GZD824 a valuable tool for studying cellular signaling pathways related to cancer cell growth, survival, and resistance to therapies. [, ]
FGFR Inhibition: GZD824 potently inhibits FGFR1, FGFR2, and FGFR3. [] This inhibitory action effectively combats the growth of cancer cells, including those harboring resistant FGFR1 mutations like V561F/M. [] GZD824 achieves this by effectively suppressing downstream signaling pathways implicated in cell proliferation and survival. []
GCN2 Inhibition: GZD824 also acts as a direct inhibitor of GCN2. [] This inhibition disrupts the integrated stress response, a crucial pathway activated during amino acid deprivation. [] By suppressing GCN2, GZD824 prevents the phosphorylation of eIF2α and subsequent induction of activating transcription factor 4 (ATF4), both crucial components of the stress response. [] Interestingly, at lower, non-suppressive concentrations, GZD824 exhibits a paradoxical stimulatory effect on eIF2α phosphorylation and ATF4 expression, suggesting a complex interaction with the GCN2 pathway. []
Overcoming FGFR1 Mutant Resistance: GZD824 shows promise in overcoming resistance to FGFR inhibitors, a significant challenge in cancer treatment. [] Research suggests GZD824 effectively inhibits the growth of cancer cells with FGFR1 mutations like V561F/M, highlighting its potential for addressing acquired resistance to targeted therapies. []
Sensitizing Cancer Cells to Amino Acid Starvation: GZD824's ability to inhibit GCN2 translates to increased sensitivity of cancer cells to amino acid deprivation. [] This suggests a potential therapeutic strategy where GZD824, in combination with therapies that induce amino acid starvation, could enhance the efficacy of cancer treatment. []
Investigating Cellular Signaling Pathways: The dual inhibitory action of GZD824 on both FGFR and GCN2 makes it a valuable tool for dissecting the complexities of cellular signaling pathways involved in cancer development and progression. [, ] By studying the effects of GZD824 on these pathways, researchers can gain a deeper understanding of the mechanisms driving tumor growth, survival, and resistance to therapies, potentially leading to the identification of novel therapeutic targets. [, ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6